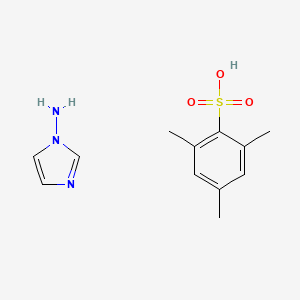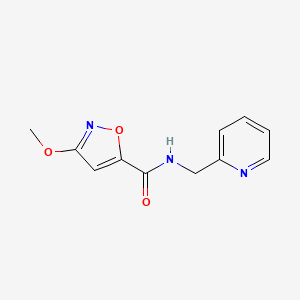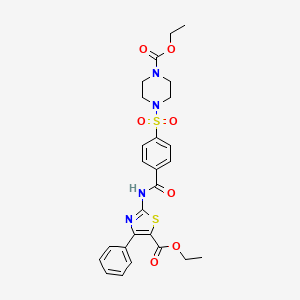![molecular formula C24H27N3O3 B2424166 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899971-85-8](/img/structure/B2424166.png)
1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of microwave-assisted approaches, which can generate a broad array of derivatives in good yields . The synthesis typically involves sequential treatment of commercially-available acetonitrile derivatives with various reagents .Scientific Research Applications
Antitrypanosomal Activity
1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone: belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds exhibit beneficial properties as antimetabolites in purine biochemical reactions. Specifically, they have shown promise as antitrypanosomal agents. Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, is a neglected tropical disease. Developing effective treatments is crucial, and this compound’s activity against trypanosomes makes it a potential candidate for further investigation .
Antischistosomal Activity
In addition to its antitrypanosomal properties, this compound may also exhibit antischistosomal activity. Schistosomiasis, caused by parasitic flatworms (Schistosoma species), affects millions of people worldwide. Novel compounds with antischistosomal effects are essential for combating this disease .
HMG-CoA Reductase Inhibition
HMG-CoA reductase inhibitors (statins) are widely used to manage hypercholesterolemia and prevent cardiovascular diseases. Some pyrazolo[1,5-a]pyrimidines, including our compound of interest, have demonstrated inhibitory effects on HMG-CoA reductase. Investigating their potential as statin-like agents could be valuable .
COX-2 Selective Inhibition
Cyclooxygenase-2 (COX-2) inhibitors are used to manage pain and inflammation. Pyrazolo[1,5-a]pyrimidines have been explored as potential COX-2 selective inhibitors. Our compound’s structure warrants investigation in this context .
AMP Phosphodiesterase Inhibition
AMP phosphodiesterase inhibitors play a role in regulating cyclic AMP (cAMP) levels. Elevated cAMP levels can affect various cellular processes. Some pyrazolo[1,5-a]pyrimidines exhibit AMP phosphodiesterase inhibitory activity, which could have implications in cellular signaling pathways .
KDR Kinase Inhibition
The kinase insert domain receptor (KDR), also known as vascular endothelial growth factor receptor 2 (VEGFR-2), is involved in angiogenesis. Inhibiting KDR can impact tumor growth and metastasis. Pyrazolo[1,5-a]pyrimidines have been investigated as potential KDR kinase inhibitors, and our compound might contribute to this field .
Peripheral Benzodiazepine Receptor Ligands
Peripheral benzodiazepine receptors (PBRs) are involved in mitochondrial function and neuroinflammation. Some pyrazolo[1,5-a]pyrimidines act as selective PBR ligands. Further exploration of our compound’s interaction with PBRs could yield insights into neurodegenerative diseases and other conditions .
Antimicrobial Properties
Pyrazolo[1,5-a]pyrimidines have also demonstrated antimicrobial activity. Investigating our compound’s effectiveness against specific pathogens could contribute to the development of new antimicrobial agents .
properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-29-19-10-8-18(9-11-19)21-16-22-20-6-4-5-7-23(20)30-24(27(22)25-21)12-14-26(15-13-24)17(2)28/h4-11,22H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDMJWMXFUDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2424090.png)
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424091.png)
![2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2424096.png)

![3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2424098.png)

![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide](/img/structure/B2424103.png)


![3-methyl-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2424106.png)